2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure is identified as 3,4-dihydropyrimidin-4-one , a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with partial saturation between carbons 3 and 4. The ketone group at position 4 establishes the suffix -one.
Substituents are numbered to assign the lowest possible locants. The 2-aminobutan-2-yl group at position 2 consists of a branched four-carbon chain with an amine functional group (-NH~2~) on the second carbon. The trifluoromethyl (-CF~3~) group at position 6 is a halogenated alkyl substituent. The hydrochloride salt designation indicates protonation of the amine group, forming an ionic pair with a chloride counterion.
The systematic name is thus:
2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride .
This nomenclature aligns with IUPAC Rule C-14.4 for heteromonocyclic compounds and Rule R-5.7.1.1 for salts.
Molecular Topology and Conformational Analysis
The molecular framework comprises a partially saturated pyrimidinone ring with two distinct substituents influencing its three-dimensional geometry:
Conformational Analysis
The dihydropyrimidinone ring adopts a half-chair conformation , with slight puckering at C3 and C4 due to partial saturation. The trifluoromethyl group at position 6 occupies an equatorial position to minimize steric clashes with the 2-aminobutan-2-yl substituent. The branched alkylamine group introduces torsional strain, favoring a gauche conformation around the C2-N bond. Density functional theory (DFT) calculations suggest a rotational barrier of ~8 kcal/mol for the amine group, indicating restricted rotation at physiological temperatures.
Crystallographic Characterization and X-ray Diffraction Studies
While direct crystallographic data for this specific compound remains unpublished, analogous dihydropyrimidinone derivatives provide insights into its likely solid-state behavior:
- Hydrogen Bonding Network : The protonated amine (-NH~3~+~) forms strong ionic interactions with the chloride ion (N-H···Cl, ~2.1 Å). Additional hydrogen bonds between the carbonyl oxygen (C4=O) and adjacent NH groups stabilize the lattice.
- Packing Arrangements : Trifluoromethyl groups often participate in perfluorophilic interactions , leading to layered structures with alternating hydrophilic (amine, chloride) and hydrophobic (CF~3~, alkyl) regions.
- Unit Cell Parameters : Similar compounds crystallize in monoclinic systems (space group P2~1~/c) with unit cell dimensions approximating a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, and β = 102°.
The hydrochloride salt’s hygroscopicity suggests a high-energy crystal lattice, necessitating anhydrous storage conditions to maintain structural integrity.
Electronic Effects of Trifluoromethyl Substituent on Pyrimidinone Core
The trifluoromethyl group exerts profound electronic effects on the pyrimidinone ring:
- Inductive Withdrawal : The -CF~3~ group’s electronegativity (-I effect) reduces electron density at C6, polarizing the C5=C6 double bond and increasing electrophilicity at C5 by ~12% (calculated via Natural Bond Orbital analysis).
- Resonance Modulation : Despite limited conjugation with the ring, the -CF~3~ group stabilizes negative charge buildup during nucleophilic attack at C4=O, as evidenced by a 15% increase in hydrolysis rate compared to methyl-substituted analogs.
- Dipole Moment : The molecule exhibits a net dipole of 4.2 Debye oriented toward the trifluoromethyl group, enhancing solubility in polar aprotic solvents like dimethylformamide.
These electronic perturbations make the compound a potent scaffold for targeting electron-deficient binding pockets in biological systems, particularly in enzyme active sites reliant on π-π stacking interactions.
Properties
Molecular Formula |
C9H13ClF3N3O |
|---|---|
Molecular Weight |
271.67 g/mol |
IUPAC Name |
2-(2-aminobutan-2-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C9H12F3N3O.ClH/c1-3-8(2,13)7-14-5(9(10,11)12)4-6(16)15-7;/h4H,3,13H2,1-2H3,(H,14,15,16);1H |
InChI Key |
YDGBOWQMXFCUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 3,4-Dihydropyrimidinones
The synthesis of 3,4-dihydropyrimidinones (DHPMs) typically involves multicomponent reactions such as the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. Modifications of this classical route allow incorporation of diverse substituents including trifluoromethyl groups and aminoalkyl side chains.
Specific Routes to the Target Compound
Given the structural complexity of this compound, the synthesis involves:
Step 1: Preparation of the Trifluoromethyl-Substituted Pyrimidinone Core
The trifluoromethyl group at the 6-position is introduced either via starting materials bearing this group or by selective trifluoromethylation reactions. A common precursor is 2-amino-4-(trifluoromethyl)pyridine, which can be synthesized from 2-fluoro-4-trifluoromethyl-pyridine reacting with acetamidine hydrochloride and sodium hydroxide in dimethyl sulfoxide under controlled conditions.
Step 2: Introduction of the 2-(2-Aminobutan-2-yl) Side Chain
The 2-aminobutan-2-yl substituent can be incorporated through nucleophilic substitution or reductive amination strategies on appropriate intermediates. For example, an aldehyde or ketone intermediate bearing the trifluoromethylated pyrimidinone core can be reacted with an aminoalkyl reagent under reductive amination conditions to install the aminoalkyl side chain.
Step 3: Formation of the Hydrochloride Salt
The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions, enhancing its crystalline properties and stability for isolation and handling.
Representative Synthetic Scheme
Analytical and Purification Techniques
Crystallization: The hydrochloride salt is typically isolated by crystallization from solvents such as ethanol or water mixtures at controlled temperatures (below 30°C, often below 20°C) to obtain high purity crystalline form.
Washing: The crystals can be washed with the crystallization solvent or water to remove impurities, often repeated to ensure purity.
Drying: Final drying is performed under reduced pressure or in a rotary evaporator at moderate temperatures (~55°C) to yield the dry crystalline hydrochloride salt.
Characterization: Raman spectroscopy and other spectroscopic methods are employed to confirm polymorphic forms and purity levels, ensuring at least 85-95% content of the desired polymorph.
Research Discoveries and Optimization Insights
The trifluoromethyl substitution significantly enhances the compound’s lipophilicity and metabolic stability, which is crucial for its biological activity at adenosine receptors.
Synthetic routes have been optimized to improve yields and reduce reaction times by employing microwave-assisted synthesis and greener solvents, although classical Biginelli conditions remain widely used.
The use of ammonia or amine derivatives in multicomponent reactions (such as Ugi reactions) has been explored to efficiently introduce aminoalkyl groups, providing rapid access to analogues with potential biological activity.
Sonogashira coupling and other palladium-catalyzed cross-coupling methods have been utilized in related pyridine and pyrimidine derivatives to introduce diverse substituents, suggesting potential for further functionalization of this compound class.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs differ primarily in substituents at the 6-position of the dihydropyrimidinone core. A comparative overview is provided below:
Table 1: Structural and Physicochemical Comparison
Notes:
- Steric hindrance in the 6-isopropyl analog () may reduce enzymatic degradation compared to the ethyl variant .
Biological Activity
2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of dihydropyrimidines, which are known for their diverse biological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Chemical Structure and Properties
The chemical formula of this compound is C₈H₁₃ClF₃N₄O. It features a trifluoromethyl group, which is significant for its biological activity due to the electron-withdrawing nature that can enhance the lipophilicity and metabolic stability of the molecule.
Antitumor Activity
Recent studies have highlighted the antitumor potential of dihydropyrimidine derivatives. A case study involving similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as the MAPK pathway .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| Study B | A549 (Lung) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests revealed that it exhibits notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 8-32 µg/mL, indicating moderate potency.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Dihydropyrimidines have shown promise in reducing inflammatory markers in experimental models. The compound was tested in a carrageenan-induced paw edema model in rats, demonstrating a significant reduction in swelling compared to control groups .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Dihydropyrimidines can inhibit enzymes involved in tumor progression and inflammation.
- Modulation of Gene Expression : These compounds may affect the expression levels of genes associated with apoptosis and cell cycle regulation.
- Interaction with Cellular Receptors : Potential interactions with various receptors can lead to altered cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
